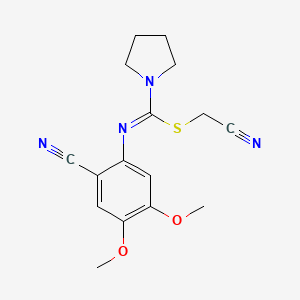![molecular formula C17H24N2O3 B2856619 N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361689-19-0](/img/structure/B2856619.png)
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a piperidine derivative that has been found to exhibit promising biological activity, making it a subject of interest for researchers in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its biological activity by modulating the activity of certain enzymes and receptors in the body, leading to the suppression of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide exhibits potent anti-inflammatory and analgesic effects in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, while also decreasing the activity of certain enzymes involved in the inflammatory response. Additionally, the compound has been shown to reduce pain in animal models, making it a potential candidate for the treatment of pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its potent biological activity and relatively simple synthesis method. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activity.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's potential as a treatment for pain and inflammation-related disorders in clinical trials.
4. Investigation of the compound's potential as a treatment for other diseases, such as cancer and neurodegenerative disorders.
5. Development of derivatives of the compound with improved solubility and reduced toxicity.
In conclusion, N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound that exhibits potential biological activity, making it a subject of interest for researchers in the pharmaceutical industry. Further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carbaldehyde with ethyl acetoacetate to form a β-ketoester intermediate. The intermediate is then subjected to a Claisen condensation reaction with ethyl 4-bromobutyrate, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol is then treated with an isocyanate derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit potential biological activity, making it a subject of interest for researchers in the field of medicine. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-16(20)19-9-6-14(7-10-19)17(21)18(5-2)12-15-13(3)8-11-22-15/h4,8,11,14H,1,5-7,9-10,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJNQIKXWBTIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CO1)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-ethyl-N-((3-methylfuran-2-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


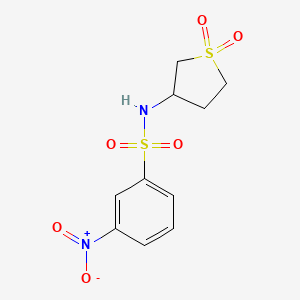

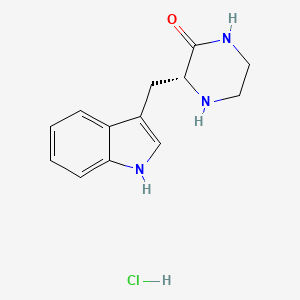
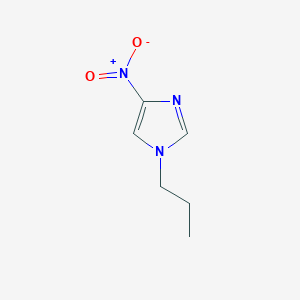
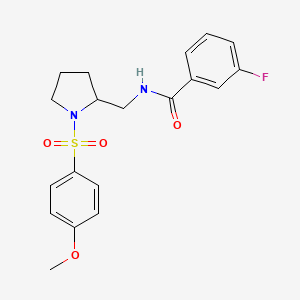

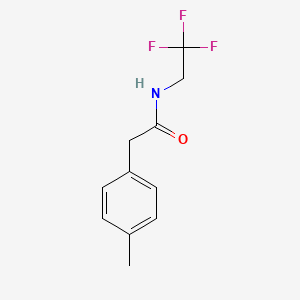

![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)
